2-Chloro-4-(piperidin-4-yl)pyridine

PI3K inhibition Kinase inhibitor Oncology

Medicinal chemistry requires precise substitution patterns; using unprotected analogs adds 1-2 deprotection steps. This 2-chloro-4-(piperidin-4-yl)pyridine offers dual synthetic handles: a free piperidine NH for direct diversification and a chloro leaving group for SNAr optimization. - PI3Kγ inhibition IC50: 38 nM - Cellular TYK2 inhibition IC50: 2.90 nM - LOXL2 inhibition IC50: 81 nM; 198-fold selective vs. LOX - Eliminates N-Boc deprotection, accelerating SAR timelines

Molecular Formula C10H13ClN2
Molecular Weight 196.67 g/mol
Cat. No. B11712303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(piperidin-4-yl)pyridine
Molecular FormulaC10H13ClN2
Molecular Weight196.67 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CC(=NC=C2)Cl
InChIInChI=1S/C10H13ClN2/c11-10-7-9(3-6-13-10)8-1-4-12-5-2-8/h3,6-8,12H,1-2,4-5H2
InChIKeyHAZRSIMIWMNCFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-(piperidin-4-yl)pyridine Product Overview


2-Chloro-4-(piperidin-4-yl)pyridine is a heterocyclic building block featuring a pyridine ring substituted at the 2-position with a chlorine atom and at the 4-position with a piperidine moiety . This structural arrangement creates a versatile scaffold with a molecular weight of 196.67 g/mol, offering both a nucleophilic substitution handle via the chlorine atom and a basic piperidine nitrogen amenable to further functionalization . The compound is recognized in medicinal chemistry as a key intermediate in the synthesis of kinase inhibitors and other bioactive molecules, with demonstrated activity across multiple therapeutic targets including PI3K isoforms, TYK2, and LOXL2 [1].

2-Chloro-4-(piperidin-4-yl)pyridine Generic Substitution Risks


Direct substitution of 2-chloro-4-(piperidin-4-yl)pyridine with close structural analogs—including 4-(piperidin-4-yl)pyridine (CAS 581-45-3), 2-fluoro-4-(piperidin-4-yl)pyridine (CAS 1138217-84-1), or 2-bromo-4-(piperidin-4-yl)pyridine (CAS 1159817-44-3)—is not scientifically justifiable without rigorous revalidation of both synthetic and biological endpoints . The 2-chloro substituent critically modulates both the reactivity of the pyridine ring toward nucleophilic aromatic substitution (differing fundamentally from fluoro in activation energy and from bromo in leaving group propensity) and the electronic environment of the heterocyclic core, which directly impacts target binding affinity and selectivity profiles . Furthermore, the free secondary amine of the piperidine ring distinguishes this compound from N-protected or N-alkylated variants, making it the preferred entry point for modular diversification in parallel synthesis campaigns . The following quantitative evidence demonstrates precisely where this specific substitution pattern confers measurable advantages over its closest comparators.

2-Chloro-4-(piperidin-4-yl)pyridine Comparative Differentiation Evidence


PI3Kγ Inhibition vs. Unsubstituted Analog

In a PI3K inhibition assay, the compound containing the 2-chloro-4-(piperidin-4-yl)pyridine scaffold (US9073940, Compound 414) exhibited an IC50 of 38 nM against PI3K [1]. In contrast, the unsubstituted 4-(piperidin-4-yl)pyridine analog lacks the 2-chloro substituent and, based on available structure-activity relationship (SAR) data within this chemical series, does not demonstrate comparable PI3K inhibitory activity at this potency level. The 2-chloro substitution pattern is essential for achieving the electronic and steric complementarity required for effective PI3Kγ active site engagement.

PI3K inhibition Kinase inhibitor Oncology

Cellular TYK2 Inhibition in Jurkat Cells

A derivative incorporating the 2-chloro-4-(piperidin-4-yl)pyridine core demonstrated potent inhibition of TYK2 in a human Jurkat cellular assay, achieving an IC50 of 2.90 nM against IFNα-induced STAT3 phosphorylation after 24-hour incubation [1]. This cellular potency exceeds that of the structurally related PI3K inhibitor analog (IC50 = 38 nM in biochemical assay) by approximately 13-fold, highlighting the scaffold's capacity for tunable target selectivity through peripheral modifications. The presence of the 2-chloro substituent contributes to the overall molecular recognition required for TYK2 active site binding and cellular permeability.

TYK2 inhibition JAK-STAT pathway Autoimmune disorders

2-Chloro Leaving Group Reactivity Advantage

The 2-chloro substituent on 2-chloro-4-(piperidin-4-yl)pyridine serves as an optimal leaving group for nucleophilic aromatic substitution (SNAr) reactions, balancing adequate reactivity for efficient derivatization with sufficient stability to prevent premature decomposition during synthetic handling . In comparison, the 2-fluoro analog exhibits significantly reduced SNAr reactivity due to the stronger C-F bond (bond dissociation energy ~126 kcal/mol for C-F vs. ~84 kcal/mol for C-Cl), requiring harsher conditions and longer reaction times . Conversely, the 2-bromo analog demonstrates higher SNAr reactivity but suffers from increased cost (~2-3× higher), greater propensity for unwanted side reactions, and reduced stability in Pd-catalyzed cross-coupling due to competing oxidative addition pathways . The 2-chloro substitution thus represents the balanced choice for parallel medicinal chemistry optimization campaigns.

Nucleophilic aromatic substitution Suzuki-Miyaura coupling Medicinal chemistry

LOXL2 Inhibition and Selectivity Over LOX

Compounds derived from the 2-chloro-4-(piperidin-4-yl)pyridine scaffold have demonstrated inhibition of human lysyl oxidase-like 2 (LOXL2), a validated target in fibrosis and cancer metastasis, with an IC50 of 81 nM in a cellular CHO cell assay measuring H2O2 production from oxidative deamination of DAP [1]. Importantly, the same compound exhibited an IC50 of 16,000 nM (16 μM) against the closely related lysyl oxidase (LOX) enzyme, representing a selectivity window of approximately 198-fold for LOXL2 over LOX [2]. This level of target discrimination is not routinely achievable with unsubstituted pyridine-piperidine scaffolds lacking the 2-chloro electronic modulation.

LOXL2 inhibition Fibrosis Extracellular matrix

Free Piperidine NH vs. N-Protected Analogs

2-Chloro-4-(piperidin-4-yl)pyridine contains a free secondary amine on the piperidine ring, enabling direct functionalization via amide bond formation, reductive amination, or sulfonylation without requiring a deprotection step . This contrasts with the commonly procured N-Boc-protected analogs (e.g., 2-bromo-4-(N-Boc-piperidin-4-yl)pyridine) which mandate an additional TFA or HCl deprotection step prior to piperidine nitrogen functionalization, adding 1-2 synthetic steps, reducing overall yield by 10-30%, and introducing acidic conditions that may be incompatible with acid-sensitive downstream intermediates . The free amine form of 2-chloro-4-(piperidin-4-yl)pyridine thus provides immediate synthetic entry for parallel library synthesis and structure-activity relationship exploration.

Parallel synthesis Amide coupling Reductive amination

TYK2 Selectivity Over JAK Family Kinases

Optimized derivatives built on the 2-chloro-4-(piperidin-4-yl)pyridine framework have achieved TYK2 inhibitory potencies as low as IC50 = 0.0550 nM (55 pM) in in vitro kinase assays using Kit-Tyr 6 Peptide substrate [1]. This level of potency, achieved through systematic optimization of the peripheral substituents while retaining the core 2-chloro-4-(piperidin-4-yl)pyridine scaffold, substantially exceeds the cellular TYK2 potency (IC50 = 2.90 nM) reported for earlier analogs, demonstrating a >50-fold improvement in biochemical assay activity. The 2-chloro substitution contributes to the overall molecular recognition and binding energy required for achieving sub-nanomolar affinity.

TYK2 selectivity JAK family Kinase inhibitor

2-Chloro-4-(piperidin-4-yl)pyridine Application Scenarios


PI3Kγ-Targeted Oncology Drug Discovery

Research groups pursuing PI3Kγ inhibitors for cancer therapy should prioritize 2-chloro-4-(piperidin-4-yl)pyridine as a validated scaffold, based on the demonstrated 38 nM IC50 in PI3K inhibition assays [1]. The 2-chloro substitution is essential for achieving this potency, and procurement of the correct chlorinated scaffold—rather than unsubstituted 4-(piperidin-4-yl)pyridine—is critical for maintaining the pharmacophoric elements required for active site engagement. This compound serves as a versatile intermediate for parallel synthesis of focused PI3Kγ inhibitor libraries, with the free piperidine NH enabling direct diversification without deprotection steps.

TYK2 Inhibitor for Autoimmune and Inflammatory Indications

The 2-chloro-4-(piperidin-4-yl)pyridine scaffold has been validated in cellular TYK2 inhibition assays, with optimized derivatives achieving IC50 values as low as 2.90 nM in Jurkat cell-based STAT3 phosphorylation assays [2] and sub-100 pM potency in biochemical kinase assays [3]. Medicinal chemistry teams developing TYK2-selective inhibitors for psoriasis, inflammatory bowel disease, or other autoimmune conditions should procure this specific chlorinated pyridyl-piperidine intermediate as a core building block. The 2-chloro substituent provides the electronic modulation necessary for achieving the demonstrated selectivity profile, while the free piperidine NH enables modular diversification across multiple vectors.

Parallel Synthesis and SAR: Direct Piperidine Functionalization

For medicinal chemistry groups conducting parallel synthesis campaigns, 2-chloro-4-(piperidin-4-yl)pyridine offers immediate synthetic entry via its free secondary amine, eliminating the 1-2 deprotection steps required with N-Boc-protected analogs . This step economy translates to accelerated SAR timelines, reduced material loss, and preserved compatibility with acid-sensitive downstream functional groups. The 2-chloro substituent further provides a balanced leaving group for SNAr diversification, offering superior cost-efficiency and stability compared to 2-bromo analogs while maintaining adequate reactivity not achievable with 2-fluoro or unsubstituted alternatives. This combination of dual synthetic handles—free piperidine NH and 2-chloro leaving group—makes this compound uniquely suited for high-throughput medicinal chemistry optimization.

LOXL2-Targeted Fibrosis and Oncology Research

Compounds derived from the 2-chloro-4-(piperidin-4-yl)pyridine scaffold have demonstrated LOXL2 inhibition with an IC50 of 81 nM and ~198-fold selectivity over the closely related LOX enzyme in cellular assays [4]. Research programs investigating LOXL2 as a therapeutic target for fibrotic diseases (idiopathic pulmonary fibrosis, liver fibrosis, systemic sclerosis) or metastatic cancer should consider this scaffold as a validated starting point. The demonstrated selectivity over LOX is particularly relevant, as LOX inhibition has been associated with connective tissue toxicity. The 2-chloro substitution contributes to the molecular recognition required for achieving this selectivity window, and procurement of this specific chlorinated intermediate ensures access to the pharmacophoric elements essential for LOXL2-targeted activity.

Technical Documentation Hub

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